![molecular formula C9H18N2O4S B8357522 N-[2-(Boc-amino)ethyl]ethenesulfonamide](/img/structure/B8357522.png)
N-[2-(Boc-amino)ethyl]ethenesulfonamide
描述
N-[2-(Boc-amino)ethyl]ethenesulfonamide is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly notable for its applications in various fields of scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Boc-amino)ethyl]ethenesulfonamide typically involves the reaction of tert-butyl carbamate with a vinyl sulfonyl chloride in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme is as follows:
Starting Materials: Tert-butyl carbamate and vinyl sulfonyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Outcome: The product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[2-(Boc-amino)ethyl]ethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted carbamates .
科学研究应用
N-[2-(Boc-amino)ethyl]ethenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[2-(Boc-amino)ethyl]ethenesulfonamide involves its ability to form stable carbamate linkages with amines. This stability allows it to protect amine groups during chemical reactions and can be removed under specific conditions, such as acidic or basic environments . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
- Tert-butyl 2-(4-aminophenoxy)ethylcarbamate
- Tert-butyl 2-(methylamino)ethylcarbamate
Comparison
Compared to similar compounds, N-[2-(Boc-amino)ethyl]ethenesulfonamide is unique due to its vinyl sulfonyl group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly useful in applications requiring selective modifications and transformations .
属性
分子式 |
C9H18N2O4S |
|---|---|
分子量 |
250.32 g/mol |
IUPAC 名称 |
tert-butyl N-[2-(ethenylsulfonylamino)ethyl]carbamate |
InChI |
InChI=1S/C9H18N2O4S/c1-5-16(13,14)11-7-6-10-8(12)15-9(2,3)4/h5,11H,1,6-7H2,2-4H3,(H,10,12) |
InChI 键 |
GVIKIENGBAHDOI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCNS(=O)(=O)C=C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
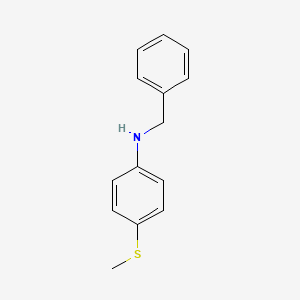
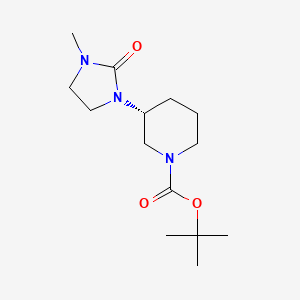
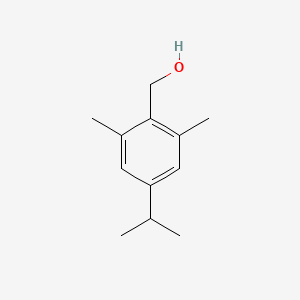
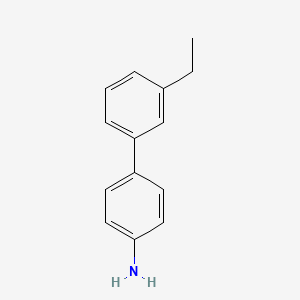
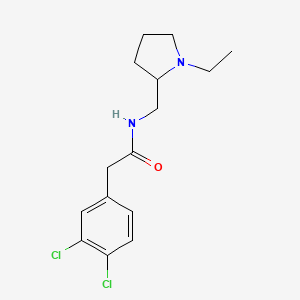
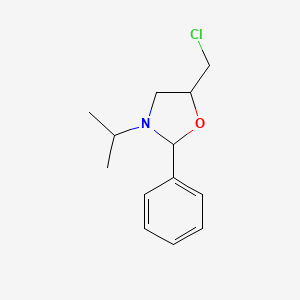
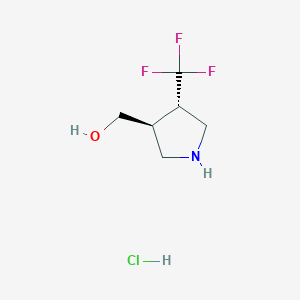
![2-Methoxy-8-piperazin-1-yl-[1,5]-naphthyridine](/img/structure/B8357493.png)



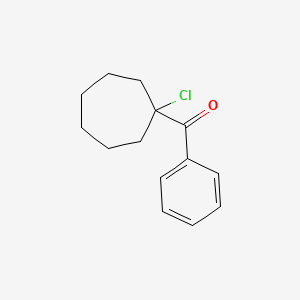
![[2-(1-Amino-cyclopropyl)-pyridin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B8357519.png)

